REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][F:6].[F:7][C:8]1[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].C(O)C.[OH-].[K+]>O>[F:7][C:8]1[CH:16]=[C:15]([O:17][CH2:2][CH2:3][CH2:4][CH2:5][F:6])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
BrCCCCF
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)O
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 17 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
by adding 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The insoluble materials were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)OCCCCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |